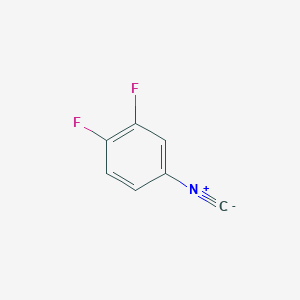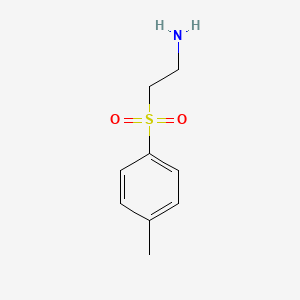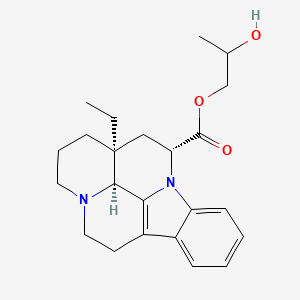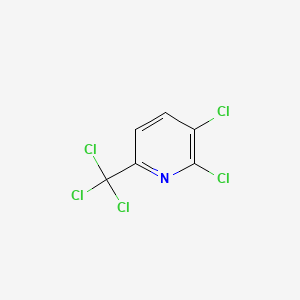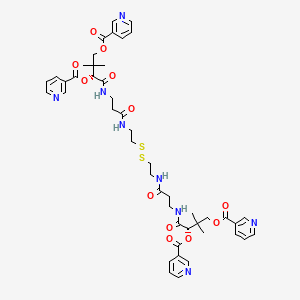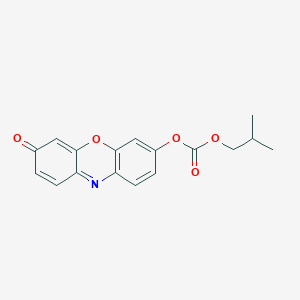
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Vue d'ensemble
Description
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one is a fluorogenic indicator suitable for fluorescence . It has a molecular formula of C17H15NO5 and a molecular weight of 313.30 . It is also known by the synonym O7-(Isobutyloxycarbonyl)resorufin .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)COC(=O)Oc1ccc2N=C3C=CC(=O)C=C3Oc2c1 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder suitable for fluorescence . It has a fluorescence excitation wavelength (λex) of 500 nm and an emission wavelength (λem) of 593 nm in 0.1 M Tris pH 8.0 (after cleavage by esterase) .Applications De Recherche Scientifique
Ecotoxicological Characterization and QSAR Models
The compound 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, related to phenoxazinones such as 2-acetylamino-7-methoxy-3H-phenoxazin-3-one (AAMPO) and its analogs, has been studied for its ecotoxicological effects. These compounds, including benzoxazinones and benzoxazolinones, undergo degradation to form phenoxazinones, which exhibit significant ecotoxic effects. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of these natural compounds, leveraging synthetic pesticides knowledge. The models demonstrated good predictive ability and were used to assess the ecotoxicological impact of these compounds, suggesting their potential environmental risk and the need for careful management in agricultural and industrial applications (Lo Piparo et al., 2006).
Synthesis and Antiprotozoal Activity
3,7-Bis(dialkylamino)phenoxazinium salts, closely related to this compound, have been synthesized and evaluated for their in vitro activities against various protozoal pathogens, including Plasmodium falciparum and Trypanosoma cruzi. These compounds showcased potent antiprotozoal activities, particularly against P. falciparum and T. cruzi, highlighting their potential as therapeutic agents for protozoal infections. The activity was notably higher for compounds with alkyl side chains of less than three carbons in length, indicating the importance of molecular structure in their bioactivity (Ge et al., 2008).
Nitroreductase Detection and Hypoxic Tumor Cell Imaging
A highly selective and sensitive fluorescence probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one, has been developed for imaging the hypoxic status of tumor cells through the indirect detection of nitroreductase. This probe's detection mechanism relies on nitroreductase's ability to selectively catalyze the reduction of the nitro group, leading to a significant color and fluorescence change. This method enables the differentiation of cells under normoxic and hypoxic conditions, offering a valuable tool for studying hypoxia-related biological processes and diseases (Li et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-methylpropyl (7-oxophenoxazin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFSVVDUVHHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399616 | |
| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251292-24-7 | |
| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



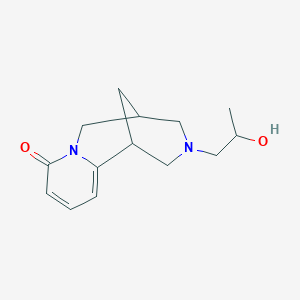
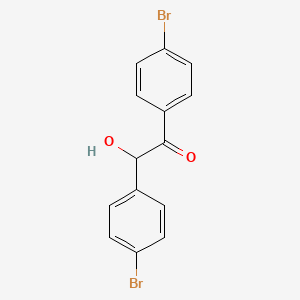
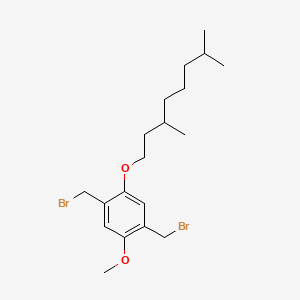
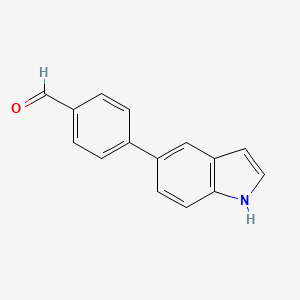
![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)
![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
